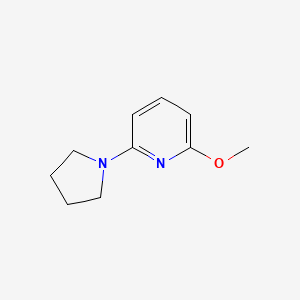
Boc-L-Ala(2-Bacd)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Ala(2-Bacd)-OH typically involves the protection of the amino group of L-alanine with a Boc group, followed by the introduction of the benzo[b]acridine moiety. The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including protection, coupling, and deprotection reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of peptide synthesis, ensuring high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound.
Chemical Reactions Analysis
Types of Reactions
Boc-L-Ala(2-Bacd)-OH can undergo various chemical reactions, including:
Oxidation: The benzo[b]acridine moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the benzo[b]acridine ring or the Boc protecting group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[b]acridine derivatives, while reduction can lead to the removal of the Boc group or modification of the benzo[b]acridine ring.
Scientific Research Applications
Boc-L-Ala(2-Bacd)-OH has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized peptides and other biochemical compounds.
Mechanism of Action
The mechanism of action of Boc-L-Ala(2-Bacd)-OH involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group of L-alanine. The benzo[b]acridine moiety may interact with various biological pathways, potentially influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Boc-L-Ala-OH: A simpler derivative of L-alanine with only the Boc protecting group.
Boc-L-Phe(2-Bacd)-OH: Similar structure but with phenylalanine instead of alanine.
Boc-L-Val(2-Bacd)-OH: Similar structure but with valine instead of alanine.
Uniqueness
Boc-L-Ala(2-Bacd)-OH is unique due to the presence of the benzo[b]acridine moiety, which imparts specific chemical and biological properties. This makes it distinct from other Boc-protected amino acids and valuable for specialized research applications.
Properties
Molecular Formula |
C25H24N2O5 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(12-oxo-5H-benzo[b]acridin-2-yl)propanoic acid |
InChI |
InChI=1S/C25H24N2O5/c1-25(2,3)32-24(31)27-21(23(29)30)11-14-8-9-19-17(10-14)22(28)18-12-15-6-4-5-7-16(15)13-20(18)26-19/h4-10,12-13,21H,11H2,1-3H3,(H,26,28)(H,27,31)(H,29,30) |
InChI Key |
YNBIJRCHSMEHTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)NC3=CC4=CC=CC=C4C=C3C2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


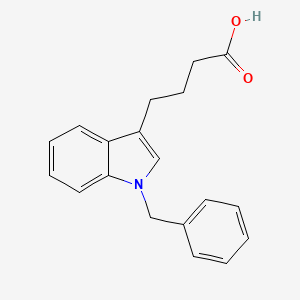
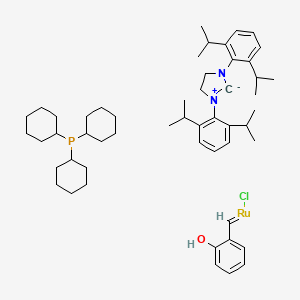
![(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B12307436.png)
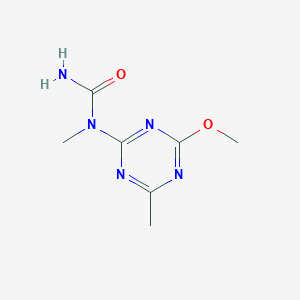
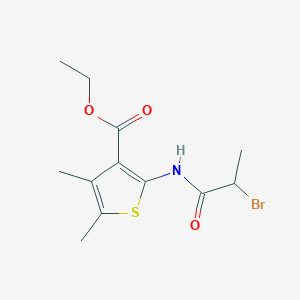
![2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12307447.png)
![10,11,16,27-Tetramethoxy-4,21-dimethyl-13,29-dioxa-4,21-diazaheptacyclo[28.2.2.114,18.124,28.03,8.07,12.022,36]hexatriaconta-1(32),7(12),8,10,14(36),15,17,24(35),25,27,30,33-dodecaen-15-ol](/img/structure/B12307454.png)
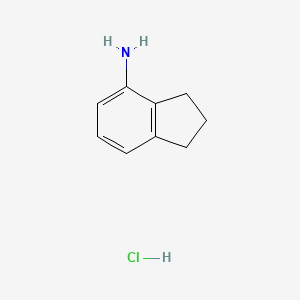
![rac-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride, trans](/img/structure/B12307467.png)
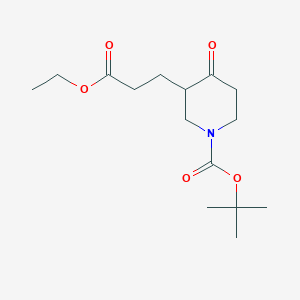

![1-Methyl-3-[(2,4,6-trinitrophenyl)azanidyl]pyridin-1-ium](/img/structure/B12307480.png)
